molecular formula C28H29IN4O6 B297563 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Numéro de catalogue B297563
Poids moléculaire: 644.5 g/mol
Clé InChI: BMQJIGRGBTXYSF-AMVVHIIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as Compound A, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been extensively studied.

Mécanisme D'action

The mechanism of action of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to the arrest of cell division and ultimately cell death. Additionally, 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, with IC50 values ranging from 0.2 to 4.5 μM. Additionally, it has been shown to exhibit anti-inflammatory and analgesic activity in animal models. However, the exact biochemical and physiological effects of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A are still being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Orientations Futures

There are several future directions for research on 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of the compound. Additionally, studies could be conducted to determine the optimal dosage and administration of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A for the treatment of cancer and inflammatory diseases. Furthermore, research could be conducted to develop more efficient methods for synthesizing 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A, which could increase its availability for use in experiments. Finally, studies could be conducted to investigate the potential use of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in combination with other drugs for the treatment of cancer and inflammatory diseases.

Méthodes De Synthèse

The synthesis of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A involves a multi-step process that begins with the synthesis of 3-iodo-4-(2-mesitylamino-2-oxoethoxy)-5-methoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-methoxyphenyl isocyanate to form 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. The overall yield of this synthesis is approximately 30%.

Applications De Recherche Scientifique

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

Nom du produit

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Formule moléculaire

C28H29IN4O6

Poids moléculaire

644.5 g/mol

Nom IUPAC

N//'-[(E)-[3-iodo-5-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C28H29IN4O6/c1-16-10-17(2)25(18(3)11-16)32-24(34)15-39-26-20(29)12-19(13-23(26)38-5)14-30-33-28(36)27(35)31-21-8-6-7-9-22(21)37-4/h6-14H,15H2,1-5H3,(H,31,35)(H,32,34)(H,33,36)/b30-14+

Clé InChI

BMQJIGRGBTXYSF-AMVVHIIESA-N

SMILES isomérique

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C

SMILES canonique

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.